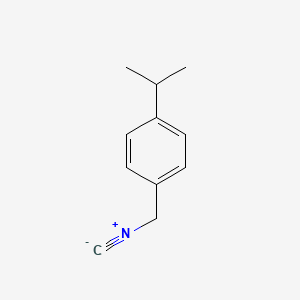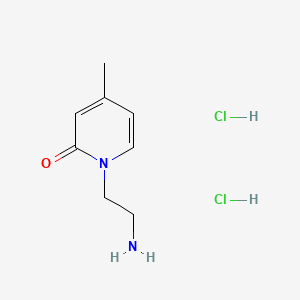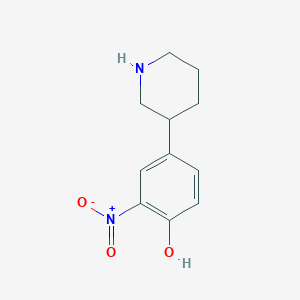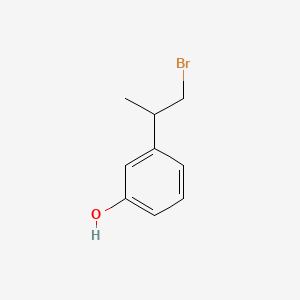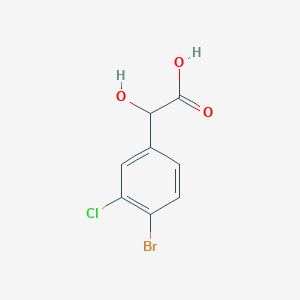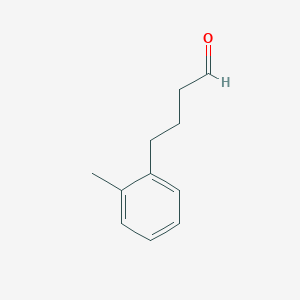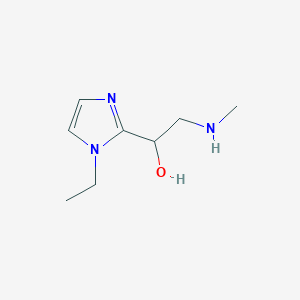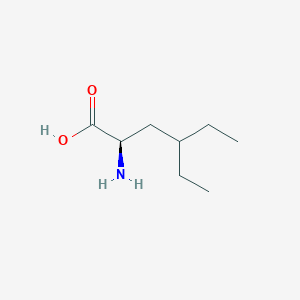
(R)-2-Amino-4-ethylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-4-ethylhexanoic acid is an organic compound with a chiral center, making it an enantiomerically pure amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-ethylhexanoic acid can be achieved through several methods. One common approach is the Arndt-Eistert synthesis, which involves the homologation of carboxylic acids. This method includes the reaction of activated carboxylic acids with diazomethane, followed by a Wolff rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines .
Industrial Production Methods
Industrial production of ®-2-Amino-4-ethylhexanoic acid often involves the use of chiral resolution techniques to separate the desired enantiomer from a racemic mixture. This can be achieved through methods such as crystallization, chromatography, or the use of chiral auxiliaries.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-4-ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxo group.
Reduction: The reduction of the carboxylic acid group to an alcohol.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-4-ethylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It has potential therapeutic applications due to its role in metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-Amino-4-ethylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-4-ethylhexanoic acid: The enantiomer of ®-2-Amino-4-ethylhexanoic acid.
2-Amino-4-methylhexanoic acid: A structurally similar compound with a different alkyl group.
2-Amino-4-ethylpentanoic acid: Another similar compound with a different carbon chain length.
Uniqueness
®-2-Amino-4-ethylhexanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring enantiomerically pure substances.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(2R)-2-amino-4-ethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChI-Schlüssel |
FNTZSUXNNTXOEI-SSDOTTSWSA-N |
Isomerische SMILES |
CCC(CC)C[C@H](C(=O)O)N |
Kanonische SMILES |
CCC(CC)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
